5-Amino-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile
Description
Properties
IUPAC Name |
5-amino-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N4/c12-11(13,14)7-1-3-9(4-2-7)18-10(16)5-8(6-15)17-18/h1-5H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLSGDHCGNTOPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C(=CC(=N2)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile typically involves the reaction of p-trifluoromethylaniline with ethyl 2,3-dicyanopropionate under weakly acidic conditions to form a ring structure. This is followed by chlorination and decarboxylation to yield the final product . Another method involves the reaction of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole with trifluoromethyl sulfinyl chloride .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, typically involving the use of high-content starting materials and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group and the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve the use of solvents like acetonitrile and catalysts like hydrochloric acid .
Major Products Formed
Major products formed from these reactions include various substituted pyrazoles, sulfoxides, and sulfones. These products often retain the core pyrazole structure while incorporating new functional groups .
Scientific Research Applications
5-Amino-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Amino-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes like COX-2 and 5-LOX, which play roles in inflammation and cancer. The compound’s trifluoromethyl group enhances its binding affinity to these enzymes, leading to effective inhibition .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Differences and Substituent Effects
A comparative analysis of key pyrazole derivatives is provided below:
Table 1: Structural and Molecular Comparison
Key Observations :
- Fipronil’s dichloro and sulfinyl groups enhance its insecticidal activity by increasing binding affinity to GABA receptors in insects .
- The 2-chloro analog (CAS 120068-81-7) is a Fipronil impurity with a single chlorine substituent, which may alter metabolic stability and toxicity .
- The methyl-substituted derivative (CAS 380238-10-8) demonstrates how substituent position (carbonitrile at 4 vs. 3) impacts molecular weight and steric effects .
Table 2: Bioactivity and Toxicity Profiles
Key Findings :
Physicochemical Properties
Table 3: Physicochemical Data
Biological Activity
5-Amino-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile, commonly referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anti-inflammatory, anticancer, and insecticidal applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its chemical structure can be represented as follows:
- Molecular Formula : C11H8F3N4
- Molecular Weight : 284.21 g/mol
- CAS Number : 120068-79-3
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives. For instance, a derivative with similar structural features demonstrated significant inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. The IC50 values for this compound ranged from 0.08 to 12.07 mM, indicating potent activity against various cancer cell lines .
Case Study: Tubulin Inhibition
A specific study evaluated the binding affinity of a pyrazole derivative to the colchicine binding site on tubulin. Docking simulations revealed that the compound effectively binds within a hydrophobic pocket, which is crucial for its inhibitory action against cancer cell proliferation .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory effects. It has been shown to inhibit the release of TNF-alpha in LPS-stimulated macrophages with an IC50 value of 0.283 mM, demonstrating its potential as a therapeutic agent in treating inflammatory diseases .
The anti-inflammatory mechanism involves the inhibition of p38 MAPK pathways, which are critical in mediating inflammatory responses. The compound's ability to reduce microglial activation and astrocyte proliferation in animal models further supports its therapeutic potential in neuroinflammatory conditions .
Insecticidal Activity
This compound is also recognized for its insecticidal properties. It functions as a broad-spectrum insecticide, effective against various pests through contact and ingestion mechanisms. The compound is utilized in agricultural practices for pest control on crops such as maize and cotton .
Summary of Biological Activities
| Activity Type | IC50 Value (mM) | Mechanism |
|---|---|---|
| Anticancer | 0.08 - 12.07 | Tubulin polymerization inhibition |
| Anti-inflammatory | 0.283 | p38 MAPK pathway inhibition |
| Insecticidal | Not specified | Contact and ingestion toxicity |
Comparative Analysis of Similar Compounds
Q & A
Q. What are the standard synthetic routes for preparing 5-Amino-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile, and what solvents/reagents are optimal for high yields?
A one-pot synthesis involving condensation of 4-(trifluoromethyl)phenylhydrazine with (ethoxymethylene)malononitrile in ethanol under reflux is widely used, yielding the pyrazole core via cyclocondensation. Ethanol is preferred due to its ability to stabilize intermediates and improve regioselectivity . Alternative methods employ sodium cyanide and formaldehyde in diazotization/hydrogenation steps, though these require careful pH and temperature control . Yields typically range from 70–90% under optimized conditions.
Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the pyrazole ring and substituent positions (e.g., trifluoromethyl group at C1, cyano at C3) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (C₁₁H₈F₃N₄) and detects isotopic patterns from chlorine/fluorine substituents in related analogs .
- Elemental analysis : Used to verify stoichiometry, particularly for intermediates with halogens (e.g., Cl, F) .
Q. How does the trifluoromethyl group influence the compound’s solubility and stability in common solvents?
The strong electron-withdrawing nature of the trifluoromethyl group reduces solubility in polar protic solvents (e.g., water) but enhances stability in aprotic solvents like DMSO or acetonitrile. Solubility challenges during crystallization are often addressed using cyclohexanol or benzyl alcohol as co-solvents .
Advanced Research Questions
Q. How can regioselectivity in pyrazole ring formation be controlled during synthesis?
Regioselectivity is influenced by:
- Solvent choice : Fluorinated alcohols (e.g., hexafluoroisopropanol) stabilize transition states, favoring C3-cyano substitution .
- Substituent electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) direct cyclization to the meta position . Computational modeling (DFT) can predict regiochemical outcomes by analyzing frontier molecular orbitals .
Q. What strategies enable functionalization of the pyrazole carbonitrile group for downstream applications?
- Reduction to aldehydes : Di-iso-butylaluminium hydride (DIBAL-H) selectively reduces the cyano group to a carboxaldehyde, enabling further derivatization (e.g., oxime formation) .
- Nucleophilic substitution : The cyano group can be replaced with thiols or amines under basic conditions to generate bioisosteres .
Q. How can X-ray crystallography resolve ambiguities in the compound’s solid-state structure?
SHELX software (e.g., SHELXL) refines crystal structures by analyzing diffraction data to determine bond lengths, angles, and intermolecular interactions. For example, the trifluoromethyl group’s orientation and π-stacking interactions with aromatic rings can be visualized, aiding in polymorphism studies .
Q. What mechanistic insights explain contradictions in reaction yields across studies?
Discrepancies arise from:
- Side reactions : Competing pathways (e.g., over-oxidation of intermediates) in multi-step syntheses reduce yields .
- Catalyst efficiency : Anhydrous ferric chloride improves esterification yields in cyclohexanol, but trace moisture deactivates the catalyst . Kinetic studies (e.g., in situ IR monitoring) help identify bottlenecks .
Q. How can structural analogs be designed to enhance biological activity (e.g., agrochemical applications)?
- SAR studies : Introducing sulfinyl or sulfonyl groups at C4 (as in fipronil derivatives) enhances binding to GABA-gated chloride channels in insects .
- Fluorine substitution : Replacing hydrogen with fluorine at the phenyl ring improves metabolic stability and lipophilicity .
Q. What challenges arise in purifying the compound, and how are they addressed?
Q. How can computational methods guide the optimization of synthetic protocols?
- Molecular docking : Predicts binding affinity of analogs to target proteins (e.g., insecticidal targets) .
- Reaction simulation : Software like Gaussian models transition states to optimize solvent/reagent choices for regioselectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
